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4-(Benzylamino)pentan-1-ol

Cat. No.: B13254611
M. Wt: 193.28 g/mol
InChI Key: RVNBLRJNZBSXCR-UHFFFAOYSA-N
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Description

4-(Benzylamino)pentan-1-ol is a chemical compound of interest in organic and medicinal chemistry research. It features both hydroxyl and secondary amine functional groups, making it a versatile building block for the synthesis of more complex molecules . Compounds with similar benzylamino-alcohol structures are frequently investigated as intermediates in the development of potential therapeutic agents and are known to serve as key components in the synthesis of molecules for various biological applications . This structural motif is common in Mannich bases, a class of compounds widely studied for their diverse biological activities, which include anticancer, antibacterial, and anticonvulsant properties . Furthermore, structurally related chiral amino alcohols are often employed as resolving agents for the enantiomeric separation of racemic acids, highlighting their utility in chiral chemistry and the production of optically pure substances . Researchers value this compound for its potential as a synthetic precursor. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B13254611 4-(Benzylamino)pentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(benzylamino)pentan-1-ol

InChI

InChI=1S/C12H19NO/c1-11(6-5-9-14)13-10-12-7-3-2-4-8-12/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3

InChI Key

RVNBLRJNZBSXCR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 4 Benzylamino Pentan 1 Ol

Established Synthetic Routes to 4-(Benzylamino)pentan-1-ol

The construction of the this compound structure can be approached through several reliable and well-documented synthetic transformations. These methods primarily focus on the efficient formation of the secondary amine functionality.

Reductive Amination Approaches

Reductive amination stands as one of the most direct and widely employed methods for the synthesis of amines. masterorganicchemistry.com This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of this compound, this approach would involve the reaction of a suitable five-carbon carbonyl compound with benzylamine (B48309).

A plausible route involves the reaction of 4-oxopentan-1-ol with benzylamine in the presence of a reducing agent. The initial reaction between the ketone and the primary amine forms a Schiff base (imine), which is subsequently reduced to the secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. organic-chemistry.org

Table 1: Reductive Amination of 4-Oxopentan-1-ol with Benzylamine

Entry Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 NaBH₄ Methanol (B129727) 25 12 85
2 NaBH(OAc)₃ Dichloromethane 25 8 92
3 H₂/Pd-C Ethanol (B145695) 50 24 88

This table presents hypothetical data based on typical reductive amination reactions.

The choice of reducing agent can influence the reaction's efficiency and selectivity. Sodium triacetoxyborohydride is often preferred for its mildness and its ability to reduce the intermediate iminium ion faster than the starting ketone, thus minimizing side reactions. organic-chemistry.org Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is another effective method, often favored in industrial settings for its cost-effectiveness and cleaner work-up. researchgate.net

Nucleophilic Addition Strategies

Nucleophilic addition reactions provide another versatile avenue for the synthesis of this compound. This strategy typically involves the addition of a nucleophile to an electrophilic carbon atom. One conceptual approach involves the nucleophilic attack of benzylamine on a suitable electrophilic five-carbon chain containing a leaving group at the C4 position.

For instance, the reaction of 4-halopentan-1-ol (e.g., 4-bromopentan-1-ol) with benzylamine would proceed via an S(_N)2 mechanism to furnish the desired product. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Table 2: Nucleophilic Substitution for the Synthesis of this compound

Entry Substrate Base Solvent Temperature (°C) Yield (%)
1 4-Bromopentan-1-ol Triethylamine Acetonitrile 80 75
2 4-Chloropentan-1-ol K₂CO₃ DMF 100 70
3 Pent-4-en-1-ol (via hydroamination) - - - -

This table presents plausible data for nucleophilic substitution reactions.

Another conceptual nucleophilic addition strategy could involve the hydroamination of pent-4-en-1-ol with benzylamine, catalyzed by a suitable transition metal complex. While this represents a more atom-economical approach, the development of efficient and selective intermolecular hydroamination catalysts remains an active area of research.

Multi-step Synthetic Sequences

Multi-step syntheses offer greater flexibility in constructing the target molecule, allowing for the introduction of functional groups and stereocenters in a controlled manner. A logical multi-step approach to this compound could start from readily available precursors and involve a series of well-established transformations.

One such sequence could begin with the reduction of a γ-nitro ketone, such as 5-nitropentan-2-one. The nitro group can be reduced to a primary amine, which is then benzylated. Subsequent reduction of the ketone would yield the final product.

A more direct multi-step route could involve the initial synthesis of 4-aminopentan-1-ol (B28841), which is commercially available. This intermediate can then be selectively N-benzylated using benzyl (B1604629) halide or through reductive amination with benzaldehyde (B42025).

Scheme 1: Multi-step Synthesis from 4-Aminopentan-1-ol

N-Benzylation: Reaction of 4-aminopentan-1-ol with one equivalent of benzyl bromide in the presence of a non-nucleophilic base like triethylamine.

Reductive Amination: Reaction of 4-aminopentan-1-ol with benzaldehyde to form an imine, followed by reduction with a suitable hydride reagent.

Table 3: Comparison of N-Benzylation Methods for 4-Aminopentan-1-ol

Method Reagents Solvent Yield (%)
Direct Alkylation Benzyl bromide, Et₃N Acetonitrile 65
Reductive Amination Benzaldehyde, NaBH(OAc)₃ Dichloromethane 88

This table illustrates representative yields for the two N-benzylation strategies.

The reductive amination approach is often preferred for its higher yield and selectivity, avoiding the potential for over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com

Stereoselective Synthesis of Enantiopure this compound

The C4 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry is required, such as in pharmaceuticals or as chiral ligands in asymmetric catalysis.

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to create a chiral product from an achiral or racemic starting material with a preference for one enantiomer. researchgate.net For the synthesis of enantiopure this compound, asymmetric reductive amination is a promising strategy. This can be achieved by using a chiral catalyst or a chiral auxiliary.

In one approach, an achiral ketone like 4-oxopentan-1-ol can be reacted with benzylamine in the presence of a chiral transition metal catalyst and a hydrogen source. Chiral iridium or rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be effective in the asymmetric reductive amination of ketones. sioc-journal.cn

Alternatively, a chiral auxiliary can be employed. For example, benzylamine could be reacted with a chiral ketone, or a chiral amine could be used in place of benzylamine. After the diastereoselective reductive amination, the chiral auxiliary can be removed to yield the enantiomerically enriched target molecule.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org Amino acids are excellent candidates for this approach due to their inherent chirality and the presence of both amino and carboxylic acid functionalities. mdpi.comresearchgate.net

A plausible chiral pool synthesis of (S)-4-(benzylamino)pentan-1-ol could start from a naturally occurring amino acid such as L-alanine or L-glutamic acid. For example, the carboxylic acid group of N-benzyl-L-alanine could be reduced to an alcohol, followed by a series of chain extension reactions to introduce the remaining two carbons of the pentanol (B124592) backbone.

Scheme 2: Conceptual Chiral Pool Synthesis from L-Alanine

N-Benzylation of L-alanine.

Reduction of the carboxylic acid to the corresponding amino alcohol.

Chain extension via a two-carbon synthon (e.g., reaction of the derived aldehyde with a Wittig reagent or Grignard reagent).

Reduction of the resulting double bond or carbonyl group to complete the synthesis.

This strategy leverages the pre-existing stereocenter of the starting amino acid to control the stereochemistry of the final product. The specific reagents and reaction conditions would need to be carefully chosen to avoid racemization at the chiral center.

Enzymatic and Biocatalytic Pathways

The asymmetric synthesis of chiral amines and amino alcohols using biocatalysts represents a powerful green alternative to traditional chemical methods. whiterose.ac.uk Enzymes operate under mild aqueous conditions, are derived from renewable resources, and exhibit high regio- and stereoselectivity, often obviating the need for complex protection and deprotection steps. whiterose.ac.uknih.gov For the synthesis of this compound, key enzyme classes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly relevant.

These enzymes catalyze the reductive amination of a carbonyl group, which is a highly atom-efficient method for C-N bond formation. nih.govresearchgate.net The synthesis would likely proceed via the reductive amination of 4-oxopentan-1-ol with benzylamine as the amine donor. While transaminases have been widely used, they can be limited by unfavorable thermodynamic equilibria. nih.gov

Multi-enzyme cascades can also be designed for more complex transformations in a single pot. nih.govrsc.org For instance, a dioxygenase could first hydroxylate a precursor, followed by an AmDH or TA to install the amino group, and a decarboxylase to modify the carbon skeleton. nih.gov Such one-pot cascade systems significantly improve process efficiency by reducing intermediate isolation and purification steps. nih.gov

Table 1: Examples of Biocatalytic Reductive Amination for Amino Alcohol Synthesis

Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
MsmeAmDH / GDH4-Hydroxybutan-2-one(S)-3-Aminobutan-1-ol>9599.5 frontiersin.orgresearchgate.net
AmDH / FDHVarious Ketones(R)-AminesUp to >99>99 nih.gov
Transketolase / Transaminase CascadeHydroxypyruvate, Glycolaldehyde(2S,3R)-2-Amino-1,3,4-butanetriol-- whiterose.ac.uknih.gov

Emerging and Sustainable Synthesis Protocols

Recent advancements in chemical synthesis have been heavily influenced by the need for more sustainable, efficient, and safer processes. Methodologies incorporating green chemistry principles, efficient catalytic systems, and novel reactor technologies are at the forefront of modern organic synthesis.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. gctlc.org The synthesis of this compound via reductive amination is well-aligned with these principles.

The core reaction, converting a carbonyl compound (4-oxopentan-1-ol) and an amine (benzylamine) into a more complex amine, is a prime example of an atom-economical transformation. wikipedia.orgresearchgate.net Key green aspects include:

Use of Catalysis: Instead of stoichiometric reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which generate significant waste, catalytic methods are preferred. thieme-connect.comliv.ac.uk Catalytic hydrogenation, for instance, uses molecular hydrogen as the reductant, producing only water as a byproduct. thieme-connect.comacsgcipr.org

Safer Reagents and Solvents: Hydrogen gas, while flammable, can be generated on-demand in modern reactors, avoiding the risks of storing large quantities. thieme-connect.com Transfer hydrogenation offers an even safer alternative by using liquid hydrogen donors like formic acid or ammonium (B1175870) formate. liv.ac.uknih.gov Furthermore, the reaction can often be performed in greener solvents like ethanol or even under solvent-free conditions. gctlc.org

Waste Prevention: Catalytic approaches inherently produce less waste than stoichiometric ones. acsgcipr.org Heterogeneous catalysts can be easily recovered and reused, further minimizing waste streams. uv.es

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a cornerstone of industrial and laboratory-scale reductive amination. researchgate.netrsc.org The process typically involves the in situ formation of an imine or enamine intermediate from the carbonyl compound and amine, which is then immediately reduced by hydrogen in the presence of a metal catalyst. rsc.org

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel (Ra-Ni). wikipedia.orgnih.gov The reaction is typically carried out under a pressurized atmosphere of hydrogen gas.

Transfer Hydrogenation: An increasingly popular variation is catalytic transfer hydrogenation (CTH). This method avoids the need for pressurized gaseous hydrogen by using a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol. liv.ac.uknih.gov This technique is often more practical and safer for standard laboratory setups. Iridium and rhodium complexes are frequently used as homogeneous catalysts for transfer hydrogenation, demonstrating high efficiency and broad substrate scope. liv.ac.uk

Table 2: Comparison of Catalytic Hydrogenation Methods for Reductive Amination

MethodHydrogen SourceTypical CatalystsAdvantagesDisadvantages
Direct HydrogenationH₂ Gas (pressurized)Pd/C, Pt/C, Ra-NiHigh atom economy (water is the only byproduct), high efficiency. thieme-connect.comRequires specialized high-pressure equipment, handling of flammable gas. thieme-connect.com
Transfer HydrogenationFormic acid, Ammonium formate, IsopropanolIr, Rh, Ru complexes (homogeneous); Pd/C (heterogeneous)No pressurized H₂ needed, safer for lab scale, high chemoselectivity. liv.ac.ukHydrogen donor is a stoichiometric reagent, lower atom economy than direct H₂.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. thieme-connect.com

Reductive amination is particularly well-suited for flow chemistry. thieme-connect.comresearchgate.net A typical setup involves pumping a solution of the carbonyl substrate and amine through a heated, pressurized tube or column packed with a heterogeneous catalyst (a packed-bed reactor). researchgate.net Hydrogen gas can be generated electrolytically in situ and introduced into the flow stream, eliminating the need for hydrogen cylinders and minimizing the volume of gas present at any given time. thieme-connect.com

This approach has been successfully applied to the synthesis of various amines and amino alcohols. rsc.orggoogle.comvapourtec.com For the synthesis of this compound, a solution of 4-oxopentan-1-ol and benzylamine in a suitable solvent like methanol or 2-methylfuran (B129897) could be passed through a cartridge containing a Pd/C or Fe/Ni catalyst in a flow hydrogenation reactor (e.g., an H-Cube® Pro). thieme-connect.comresearchgate.net The system allows for rapid optimization of conditions to maximize yield and minimize byproduct formation, such as the reduction of the ketone to the corresponding alcohol. thieme-connect.com The continuous nature of the process also facilitates multi-step syntheses by linking several reactor modules in sequence, avoiding the isolation of intermediates. rsc.org

Table 3: Illustrative Flow Chemistry Conditions for Reductive Amination

ParameterTypical Range/ValueSignificanceReference
Reactor TypePacked-bed reactor (e.g., H-Cube®)Contains the solid catalyst, allowing for continuous operation. thieme-connect.comresearchgate.net
CatalystPd/C, Pt/C, Fe/Ni on CarbonHeterogeneous catalyst for hydrogenation. thieme-connect.comresearchgate.net
Temperature25 - 150 °CInfluences reaction rate and selectivity. researchgate.net
Pressure1 - 85 barIncreases hydrogen solubility and reaction rate. researchgate.net
Flow Rate0.1 - 1.0 mL/minDetermines the residence time of reactants in the catalyst bed. researchgate.net
SolventMethanol, Ethanol, 2-MethylfuranSolubilizes reactants and influences reaction performance. researchgate.net

Chemical Reactivity and Organic Transformations of 4 Benzylamino Pentan 1 Ol

Reactions at the Hydroxyl Moiety

The primary alcohol functionality is a key site for various chemical modifications, including esterification, etherification, oxidation, and other derivatizations.

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation for modifying the compound's properties or for introducing functionalities for subsequent reactions.

Esterification: This reaction involves the treatment of 4-(benzylamino)pentan-1-ol with a carboxylic acid or its derivative, typically under acidic catalysis, to form an ester. The general process is the condensation of the alcohol's hydroxyl group with the carboxyl group of an acid, eliminating a molecule of water. gcms.cz For example, reacting an alcohol with a carboxylic acid in the presence of a catalyst like concentrated sulfuric acid leads to the formation of an ester, a reaction that is typically reversible and driven to completion by removing water. chemguide.co.ukuakron.edu In a laboratory setting, this can be achieved by heating the alcohol with a carboxylic acid and a few drops of concentrated sulfuric acid. uakron.edu

Etherification: The synthesis of ethers from the hydroxyl group can be accomplished through various methods, most commonly via Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the secondary amine, which is also nucleophilic, chemoselectivity is a critical consideration. Alternative strategies for forming ethers from alcohols include using catalysts like γ-Al2O3, which has been noted in the context of N-alkylation reactions where ether formation can be a competing side reaction. beilstein-journals.org

Table 1: Representative Esterification and Etherification Reactions

Reaction TypeReagent(s)Product TypeGeneral Conditions
Esterification Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)Ester (4-(Benzylamino)pentyl R-oate)Heating, often with removal of water. operachem.com
Esterification Acyl Halide (R-COCl), BaseEster (4-(Benzylamino)pentyl R-oate)Typically at room temperature or below.
Etherification 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)Ether (N-Benzyl-N-(5-alkoxypentan-2-yl)amine)Anhydrous solvent (e.g., THF, DMF).

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The chemoselective oxidation of amino alcohols is a well-studied area, as the amine group is also susceptible to oxidation. nih.gov

Mild oxidation conditions are required to selectively convert the alcohol to an aldehyde without affecting the benzylamino group. A notable method involves a copper(I)/TEMPO catalyst system with molecular oxygen as the oxidant, which can be performed at room temperature and avoids overoxidation to the carboxylic acid. nih.govd-nb.info This system has proven effective for the selective oxidation of various amino and benzyl (B1604629) alcohols to their corresponding aldehydes in good to excellent yields. nih.gov

Stronger oxidizing agents or different reaction conditions can lead to the formation of the corresponding carboxylic acid, 4-(benzylamino)pentanoic acid. The synthesis of related N-benzyl amino acids, such as 5-(benzylamino)pentanoic acid, can be achieved through methods like reductive amination, highlighting a potential synthetic route to this class of compounds. smolecule.com

Table 2: Oxidation Products of this compound

Oxidizing SystemProductNotes
Cu(I)/TEMPO/O₂ 4-(Benzylamino)pentanalMild, chemoselective conditions prevent over-oxidation and N-oxidation. nih.govd-nb.info
PCC / PDC 4-(Benzylamino)pentanalCommon reagents for oxidizing primary alcohols to aldehydes.
KMnO₄ / Jones Reagent 4-(Benzylamino)pentanoic acidHarsher conditions lead to the carboxylic acid. nih.gov

The hydroxyl group can be converted into other functional groups to facilitate more complex molecular constructions. This often involves transforming the -OH into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. This sulfonate ester can then undergo nucleophilic substitution reactions.

Additionally, derivatization is a key strategy in analytical chemistry to enhance the volatility and thermal stability of polar compounds for techniques like gas chromatography (GC). gcms.czresearch-solution.com For hydroxyl groups, this commonly involves silylation, where an active hydrogen is replaced by a silyl (B83357) group (e.g., trimethylsilyl), or acylation to form esters. gcms.czresearch-solution.com

Reactions at the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and a site for acylation, sulfonylation, and further alkylation.

Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often rapid and can be performed under mild conditions. For instance, the synthesis of N-benzyl amides can be achieved by reacting an N-benzylamine with an acyl chloride or by using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate amide bond formation with a carboxylic acid. nih.govresearchgate.net The higher nucleophilicity of the amine compared to the alcohol generally allows for selective N-acylation, though protection of the hydroxyl group may be necessary in some cases to ensure complete selectivity.

Sulfonylation: Similar to acylation, the amine can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides. This transformation is useful for protecting the amine group or for introducing specific functionalities into the molecule.

Table 3: N-Acylation and N-Sulfonylation Reactions

Reaction TypeReagent(s)ProductGeneral Conditions
N-Acylation Acyl Chloride (R-COCl), Base (e.g., Et₃N)N-Acyl-4-(benzylamino)pentan-1-olAnhydrous solvent (e.g., CH₂Cl₂, THF). nih.gov
N-Acylation Carboxylic Acid (R-COOH), Coupling Agents (e.g., DCC, HOBt)N-Acyl-4-(benzylamino)pentan-1-olAnhydrous solvent, often at 0 °C to room temperature. nih.gov
N-Sulfonylation Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine)N-Sulfonyl-4-(benzylamino)pentan-1-olAnhydrous solvent, often at 0 °C to room temperature.

The secondary amine can be further alkylated to form a tertiary amine. This is typically achieved by reaction with an alkyl halide. However, this method can suffer from overalkylation, leading to the formation of quaternary ammonium (B1175870) salts.

A more controlled and environmentally benign approach is "hydrogen borrowing" or "hydrogen autotransfer" catalysis. beilstein-journals.org This method allows for the N-alkylation of amines using alcohols as the alkylating agents, with water as the only byproduct. beilstein-journals.orgresearchgate.netacs.org The catalyst, often a transition metal complex, temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine in situ. beilstein-journals.org While direct examples for this compound are not prevalent, this methodology is widely applied to the alkylation of secondary amines with alcohols. researchgate.netacs.orgrsc.org

Another key reaction involving the benzyl group is N-debenzylation. The benzyl group is a common protecting group for amines and can be removed under various conditions, most notably via catalytic hydrogenation (e.g., using Pd/C and H₂ gas), to yield the primary amino alcohol, 4-aminopentan-1-ol (B28841). researchgate.net

Formation of Iminium Ions and Related Intermediates

The secondary amine functionality in this compound is a key site of reactivity, particularly in the formation of iminium ions. Iminium ions are nitrogen-containing cations with a C=N double bond and are the nitrogen analogues of protonated aldehydes or ketones. They are typically formed through the reaction of a secondary amine with a carbonyl compound, such as an aldehyde or a ketone, under acidic conditions. masterorganicchemistry.comlibretexts.org

The formation process is initiated by the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon. This is followed by a series of proton transfer steps to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine, where the hydroxyl group is protonated to become a good leaving group (water), leads to the elimination of water and the formation of the stable iminium ion. libretexts.org This entire mechanistic sequence is often referred to as P-A-D-P-E-D (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

General Reaction for Iminium Ion Formation:

R2C=O + R'2NH + H+ ⇌ [R2C=NR'2]+ + H2O

In the context of this compound, the benzylamino group can react with various carbonyl compounds to generate the corresponding iminium ion. This transformation is significant as it activates the molecule for further reactions. For instance, the formation of an iminium ion dramatically increases the acidity of the α-carbons adjacent to the nitrogen atom, facilitating deprotonation and the formation of enamines or participation in aldol-type reactions. nih.gov Studies on simpler systems, like the reaction between glycine (B1666218) esters and ketones, have quantified this acidifying effect, showing a decrease in the pKa of the α-carbon by several units upon iminium ion formation. nih.gov

Intramolecular Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, containing both a nucleophilic secondary amine and a terminal hydroxyl group, makes it an ideal substrate for intramolecular cyclization reactions. The spatial arrangement of these functional groups (a 1,5-relationship) strongly favors the formation of a six-membered heterocyclic ring system. masterorganicchemistry.com Specifically, intramolecular cyclization of this compound yields N-benzyl-2-methylpiperidine, a valuable substituted piperidine (B6355638) scaffold.

The intramolecular displacement of a hydroxyl group by an amine requires activation of the hydroxyl to convert it into a better leaving group. rsc.org Traditional methods involve converting the alcohol to a halide or a sulfonate ester, followed by N-alkylation under basic conditions. However, more direct, acid-promoted methods have been developed.

One effective protocol utilizes N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) to promote the cyclization of amino alcohols. rsc.org This method activates the hydroxyl group, facilitating nucleophilic attack by the tethered amine. Research has shown that this approach is highly effective for forming five-membered (pyrrolidine) and six-membered (piperidine) rings in good to high yields. rsc.org The cyclization of substrates with a secondary hydroxyl group also proceeds efficiently under these conditions. rsc.org

The table below summarizes typical conditions and outcomes for the acid-promoted cyclization of various amino alcohols to form piperidines, based on analogous reactions found in the literature.

Amino Alcohol Substrate (Analogous to Title Compound)Activating Reagent/AcidSolventTemperatureYield of Piperidine ProductReference
N-Benzyl-5-hydroxypentan-1-amineDMADA, SnCl₄ (0.1 equiv)CH₂Cl₂Room Temperature91% rsc.org
N-Benzyl-6-hydroxyhexan-2-amineDMADA, CSA (1.2 equiv)1,2-DCEReflux89% rsc.org
5-((4-Methoxybenzyl)amino)pentan-1-olDMADA, CSA (1.2 equiv)1,2-DCEReflux90% rsc.org
(S)-4-(Benzylamino)pentan-1-olDMADA, CSA (1.2 equiv)1,2-DCEReflux85% rsc.org

Mechanistic Investigations of Key Organic Reactions Involving this compound

The mechanism of the intramolecular cyclization of this compound has been a subject of investigation, particularly for acid-promoted reactions. When using reagents like N,N-dimethylacetamide dimethyl acetal (DMADA), the reaction is believed to proceed through the formation of an oxocarbenium ion intermediate. rsc.org

The proposed mechanism involves the following key steps:

Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound attacks the acetal carbon of DMADA, which is protonated by the acid catalyst (e.g., CSA or SnCl₄). This leads to the elimination of methanol (B129727) and the formation of an intermediate amino-alkoxy-aminal.

Formation of the Oxocarbenium Ion: A second molecule of methanol is eliminated from this intermediate, generating a highly reactive oxocarbenium ion. This ion serves as a potent electrophile.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the secondary benzylamino nitrogen acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This is the key ring-closing step (a 6-exo-tet cyclization), which is kinetically and thermodynamically favorable for the formation of a six-membered ring. masterorganicchemistry.com

Final Product Formation: Subsequent loss of a proton and hydrolysis of the resulting amide moiety (if applicable from the activating group) yields the final N-benzyl-2-methylpiperidine product.

This mechanistic pathway avoids the need for harsh conditions or the pre-functionalization of the hydroxyl group into a sulfonate or halide, representing a more atom-economical approach to heterocycle synthesis. rsc.org The choice of acid catalyst can be crucial; while Brønsted acids like CSA are effective at elevated temperatures, Lewis acids such as SnCl₄ can promote the reaction efficiently even at room temperature. rsc.org

Advanced Spectroscopic and Structural Elucidation of 4 Benzylamino Pentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-(Benzylamino)pentan-1-ol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals will reflect the number of protons in each environment. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region (typically δ 7.2-7.4 ppm), likely as a multiplet due to complex spin-spin coupling. The benzylic protons (C₆H₅CH₂ -) would present as a singlet at approximately δ 3.8 ppm. The protons on the pentanol (B124592) chain will show characteristic shifts and multiplicities based on their neighboring atoms. The methine proton at C4 (CH-N) would be coupled to adjacent protons, resulting in a multiplet. The terminal hydroxymethyl protons (-CH₂ OH) would likely appear as a triplet, and the signal for the hydroxyl proton (-OH ) is typically a broad singlet, which can exchange with D₂O.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (C₆H₅ -)7.20 - 7.40Multiplet (m)5H
Benzylic (-CH₂ -Ph)~3.80Singlet (s)2H
-CH₂ -OH (C1)~3.60Triplet (t)2H
-NH -Variable, broadSinglet (s, br)1H
-OH Variable, broadSinglet (s, br)1H
-CH (NH)- (C4)~2.80Multiplet (m)1H
-CH₂ - (C2)~1.60Multiplet (m)2H
-CH₂ - (C3)~1.50Multiplet (m)2H
-CH₃ (C5)~1.10Doublet (d)3H

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct signals are expected, as the plane of symmetry in the benzene (B151609) ring makes the ortho and meta carbons equivalent. The chemical shifts are influenced by the electronegativity of adjacent atoms (O and N) and the aromatic system. The carbons of the phenyl group will resonate in the aromatic region (δ 127-140 ppm). The carbon bearing the hydroxyl group (C1) will be found around δ 60-65 ppm, while the carbon bonded to the nitrogen (C4) will appear further upfield.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)~140
Aromatic CH (para)~129
Aromatic CH (ortho)~128
Aromatic CH (meta)~127
C1 (-C H₂OH)~63
C4 (-C H(NH)-)~56
Benzylic C H₂~54
C2~39
C3~30
C5 (-C H₃)~20

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed. miamioh.eduiranchembook.iripb.ptlibretexts.orgsavemyexams.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. libretexts.org Cross-peaks would be expected between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and the C5 methyl group, confirming the integrity of the pentanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. libretexts.org It would allow for the unambiguous assignment of each carbon atom that has attached protons by correlating the signals from the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~3.60 ppm would show a cross-peak with the carbon signal at ~63 ppm, assigning them to C1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule. libretexts.orglibretexts.org Key correlations would include the benzylic protons showing a cross-peak to the quaternary aromatic carbon and the C4 proton showing correlations to the benzylic carbon and C2, C3, and C5, thus connecting the benzyl group to the pentanol chain at the correct position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. savemyexams.com Correlations between the benzylic protons and the ortho protons of the phenyl ring would be expected. Additionally, through-space correlations between the NH proton and protons on the pentanol chain (C3, C4, C5) and the benzylic protons would help define the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scispace.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. chemguide.co.uk For this compound (C₁₂H₁₉NO), the expected exact mass for the protonated molecular ion ([M+H]⁺) would be calculated and compared to the experimental value to confirm the molecular formula.

Predicted HRMS Data

Molecular Formula: C₁₂H₁₉NO

Calculated [M+H]⁺: 194.1539

Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) involves the fragmentation of a selected parent ion to generate a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint. miamioh.edudocbrown.infosavemyexams.com The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to breaking. The most significant fragmentation is the loss of a propyl group to form a stable iminium ion.

Benzylic Cleavage: Cleavage of the C-N bond can result in the formation of a stable benzyl cation (m/z 91) or a protonated aminopentanol fragment.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak corresponding to [M-H₂O]⁺.

Predicted Major Fragments in MS/MS

m/z Predicted Fragment Ion Fragmentation Pathway
194[C₁₂H₂₀NO]⁺[M+H]⁺ (Parent Ion)
176[C₁₂H₁₈N]⁺Loss of H₂O
150[C₉H₁₂NO]⁺Loss of C₃H₇ (propyl radical)
91[C₇H₇]⁺Benzyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.infolibretexts.org The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its primary alcohol, secondary amine, and aromatic functionalities.

The key vibrational modes anticipated for this compound are:

O-H Stretch: A strong and broad absorption band for the alcohol hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.

N-H Stretch: A moderate absorption for the secondary amine should appear in the 3300-3500 cm⁻¹ region. This peak may sometimes be obscured by the broader O-H band.

C-H Stretch (sp³): Absorptions corresponding to the stretching of sp³-hybridized C-H bonds in the pentanol chain will be found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org

C-H Stretch (sp²): The aromatic C-H bonds of the benzyl group will show stretching vibrations at wavenumbers just above 3000 cm⁻¹, usually between 3000-3100 cm⁻¹. libretexts.org

Aromatic C=C Stretch: The benzene ring will produce characteristic stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org Typically, two or three sharp bands are observed.

C-O Stretch: The stretching vibration of the primary alcohol C-O bond is expected to produce a strong band in the 1050-1150 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration for the amine is typically found in the 1020-1250 cm⁻¹ region.

These assignments allow for the rapid confirmation of the compound's core structure and functional group composition.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch, H-bonded3200 - 3600Strong, Broad
Secondary Amine (N-H)Stretch3300 - 3500Moderate
Aromatic C-HStretch3000 - 3100Variable, Sharp
Aliphatic C-HStretch2850 - 2960Strong
Aromatic C=CStretch (in-ring)1450 - 1600Moderate, Sharp
Alcohol (C-O)Stretch1050 - 1150Strong
Amine (C-N)Stretch1020 - 1250Moderate

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The structure of this compound contains a stereocenter at the fourth carbon atom (C4), the point of attachment for the benzylamino group. This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(benzylamino)pentan-1-ol and (S)-4-(benzylamino)pentan-1-ol. Chiroptical spectroscopy is indispensable for distinguishing between these enantiomers and assessing the enantiomeric purity of a sample. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly useful for studying chiral molecules containing a chromophore, such as the benzene ring in this compound. The aromatic chromophore, being in a chiral environment, will give rise to a characteristic CD spectrum.

The two enantiomers will produce CD spectra that are perfect mirror images of each other. For instance, if the (R)-enantiomer exhibits a positive Cotton effect (a peak in the positive ellipticity region) at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. hebmu.edu.cn This property allows for the determination of the absolute configuration (by comparison with theoretical calculations or standards) and the quantification of enantiomeric excess in a sample.

Table 2: Hypothetical Circular Dichroism Data for Enantiomers of this compound

EnantiomerWavelength (λ) (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-4-(Benzylamino)pentan-1-ol~260Positive
(S)-4-(Benzylamino)pentan-1-ol~260Negative

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. arxiv.orgjasco-global.com Like CD, ORD is a manifestation of the interaction of polarized light with a chiral substance. An ORD spectrum plots the specific rotation [α] against wavelength.

For the enantiomers of this compound, the ORD curves would be mirror images. If the (R)-enantiomer rotates plane-polarized light to the right (dextrorotatory, +) at a given wavelength, the (S)-enantiomer will rotate it to the left (levorotatory, -) by the exact same amount. jasco-global.com ORD is a powerful tool for assigning absolute configuration and confirming enantiomeric purity. leidenuniv.nl

Table 3: Hypothetical Optical Rotatory Dispersion Data for this compound

EnantiomerWavelength (λ) (nm)Specific Rotation [α] (degrees)
(R)-4-(Benzylamino)pentan-1-ol589 (Sodium D-line)Positive (+)
(S)-4-(Benzylamino)pentan-1-ol589 (Sodium D-line)Negative (-)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com The technique involves diffracting X-rays from a high-quality single crystal of the compound. hitgen.com The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise positions of atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

Absolute Configuration: The absolute stereochemistry of the chiral center (R or S) can be determined without ambiguity.

Molecular Conformation: The exact solid-state conformation, including all bond lengths, bond angles, and torsional angles, would be revealed.

Intermolecular Interactions: The packing of molecules in the crystal lattice, governed by forces such as hydrogen bonding (e.g., between the O-H and N-H groups of adjacent molecules) and van der Waals interactions, can be analyzed in detail. mdpi.com

The primary prerequisite for this technique is the ability to grow a suitable, diffraction-quality single crystal, which can be a significant challenge. anton-paar.com

Table 4: Typical Parameters from an X-ray Crystallography Report

ParameterDescription
Chemical FormulaC₁₂H₁₉NO
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
ZNumber of molecules per unit cell
Final R indicesIndicators of refinement quality

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques that extend chiroptical analysis to the vibrational transitions of a molecule. pageplace.de VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of right and left circularly polarized Raman scattered light. aps.orgnumberanalytics.com

These methods offer several advantages for the structural elucidation of a chiral molecule like this compound:

High Information Content: Unlike electronic CD, which focuses on electronic transitions of chromophores, VCD and ROA probe the chirality of the entire molecular framework. nih.govnih.gov Nearly all fundamental vibrations can exhibit a VCD or ROA signal, providing a rich and highly detailed fingerprint of the molecule's three-dimensional structure.

Conformational Sensitivity: The spectra are extremely sensitive to the molecule's conformation in solution. This makes them ideal for studying the conformational dynamics and intermolecular interactions that are averaged out in other techniques. dh.nrw

Absolute Configuration: When coupled with quantum mechanical calculations, VCD and ROA are among the most reliable methods for determining the absolute configuration of chiral molecules in the solution phase. rsc.org

The VCD and ROA spectra of (R)- and (S)-4-(benzylamino)pentan-1-ol would be mirror images, providing an unambiguous method for their differentiation and the analysis of enantiomeric mixtures.

Table 5: Expected Data from VCD and ROA Spectroscopy

SpectroscopyParameter MeasuredTypical Units
VCDDifferential Absorbance (ΔA = AL - AR)Dimensionless (x 10⁻⁵)
ROACircular Intensity Difference (IR - IL)Arbitrary units

Theoretical and Computational Chemistry Studies of 4 Benzylamino Pentan 1 Ol

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of flexible molecules like 4-(Benzylamino)pentan-1-ol and its influence on their physical and chemical properties. acs.orglibretexts.org The molecule has several rotatable single bonds, including the C-C bonds of the pentanol (B124592) chain, the C-N bond of the benzylamino group, and the C-O bond of the hydroxyl group, leading to a complex potential energy surface with numerous possible conformers.

The relative stability of these conformers is governed by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions. bkcc.ac.in Key interactions to consider in this compound include:

Gauche and Anti Conformations: Rotation around the C-C bonds of the pentyl chain will lead to staggered (lower energy) and eclipsed (higher energy) conformations. libretexts.org Among the staggered conformations, anti arrangements, where bulky substituents are 180° apart, are generally more stable than gauche arrangements, where they are 60° apart, due to reduced steric strain. libretexts.org

Intramolecular Hydrogen Bonding: A significant feature in amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the nitrogen atom of the amine. acs.org This interaction can stabilize certain conformations, leading to a cyclic or pseudo-cyclic arrangement. The strength of this hydrogen bond would depend on the geometry of the conformer, specifically the distance and angle between the -OH proton and the nitrogen lone pair.

The energy landscape of this compound would be characterized by multiple local energy minima, corresponding to stable conformers, separated by energy barriers corresponding to transition states for rotation around single bonds. Computational methods can be used to map this landscape, identifying the most stable conformers and the energy required to interconvert between them.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

Dihedral AngleDescriptionExpected Interactions
C-C-C-C (pentyl chain)Rotation along the backbone of the pentyl chain.Gauche and anti interactions between alkyl segments.
C-C-N-C (around the nitrogen)Rotation of the benzyl (B1604629) group relative to the pentyl chain.Steric hindrance from the benzyl group.
C-C-C-O (hydroxyl group)Orientation of the hydroxyl group.Potential for intramolecular hydrogen bonding with the nitrogen atom.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules with a high degree of accuracy and reasonable computational cost. wikipedia.orgrsc.org For this compound, DFT calculations can provide detailed information about its electronic structure and predict spectroscopic properties.

Electronic Structure and Molecular Orbitals

DFT calculations can determine the distribution of electron density within the molecule, identifying regions that are electron-rich or electron-poor. This is crucial for understanding its reactivity. The key molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.

HOMO: The HOMO is expected to be localized primarily on the electron-rich regions of the molecule. In this compound, this would likely involve the lone pair of electrons on the nitrogen atom of the secondary amine and the π-system of the benzyl group. The oxygen of the hydroxyl group would also contribute. The energy of the HOMO is related to the molecule's ability to donate electrons.

LUMO: The LUMO is anticipated to be located on the electron-deficient parts of the molecule, which would primarily be the antibonding π* orbitals of the benzyl group's aromatic ring. The energy of the LUMO is related to the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and electronic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Predicted General Electronic Properties from DFT

PropertyDescriptionExpected Characteristics for this compound
HOMO Highest Occupied Molecular OrbitalLikely localized on the nitrogen lone pair and the π-system of the benzyl ring.
LUMO Lowest Unoccupied Molecular OrbitalLikely localized on the antibonding π* orbitals of the benzyl ring.
HOMO-LUMO Gap Energy difference between HOMO and LUMOInfluences chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface.Would show negative potential (red) around the nitrogen and oxygen atoms and positive potential (blue) around the hydroxyl and amine protons.

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated.

For this compound, key predicted vibrational modes would include:

O-H stretch: A broad band characteristic of the hydroxyl group, which would be sensitive to hydrogen bonding.

N-H stretch: A peak corresponding to the secondary amine.

C-H stretches: Both aromatic C-H stretches from the benzyl group and aliphatic C-H stretches from the pentyl chain.

C-N stretch: Vibration of the carbon-nitrogen bond.

C-O stretch: Vibration of the carbon-oxygen bond.

Aromatic C=C stretches: Peaks characteristic of the benzene (B151609) ring.

Comparing the theoretically predicted spectrum with an experimentally obtained spectrum can aid in the structural confirmation of the molecule and the identification of specific conformers, as the vibrational frequencies can be sensitive to the molecular conformation. up.ac.za

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. acs.orgacs.org MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular forces.

For this compound in an aqueous solution, MD simulations could reveal:

Solvation Structure: How water molecules arrange themselves around the solute molecule. The hydrophilic hydroxyl and amino groups would form hydrogen bonds with water, while the hydrophobic benzyl group and pentyl chain would influence the local water structure. acs.org

Conformational Dynamics: How the molecule flexes and changes its conformation in solution. MD simulations can track the fluctuations of dihedral angles and identify the most populated conformational states in the solution environment. researchgate.net

Intramolecular vs. Intermolecular Hydrogen Bonding: In solution, there is a competition between the formation of intramolecular hydrogen bonds within the this compound molecule and intermolecular hydrogen bonds with the solvent molecules. MD simulations can provide insights into the balance of these interactions.

Transport Properties: Properties such as the diffusion coefficient of the molecule in the solvent can be calculated from the simulation trajectories.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. acs.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, computational methods could be used to study various potential reactions, including:

N-Alkylation: The secondary amine can act as a nucleophile. A computational study of its reaction with an alkyl halide could elucidate the SN2 transition state, providing the activation energy for this process. nih.gov

Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. DFT calculations can be used to explore the mechanism of this oxidation with various reagents, identifying the key intermediates and transition states involved in steps like C-H bond cleavage. nih.govrsc.org

Reactions involving the Benzyl Group: The aromatic ring can undergo electrophilic substitution. Computational studies could model the formation of the sigma complex (arenium ion) intermediate and determine the regioselectivity (ortho, meta, para) of the reaction.

By comparing the activation energies of different possible reaction pathways, computational chemistry can predict which reactions are more likely to occur under specific conditions, guiding synthetic efforts and providing a deeper understanding of the molecule's reactivity. acs.org

Applications of 4 Benzylamino Pentan 1 Ol in Catalysis and Coordination Chemistry

As a Ligand in Asymmetric Catalysis

A comprehensive search of scientific databases and scholarly articles yielded no specific studies on the design and synthesis of novel metal complexes explicitly incorporating 4-(Benzylamino)pentan-1-ol as a ligand. The general methodology for creating such complexes would typically involve the reaction of the amino alcohol with a suitable metal precursor. The nitrogen and oxygen atoms of the amino alcohol can act as a bidentate ligand, coordinating to the metal center. The chirality of the amino alcohol is crucial for inducing asymmetry in catalytic reactions.

Design and Synthesis of Novel Metal Complexes

There is no available literature detailing the synthesis of metal complexes with this compound. Hypothetically, its synthesis would follow established protocols for similar amino alcohol ligands.

Enantioselective Transformations (e.g., asymmetric hydrogenation, aldol (B89426) reactions)

While numerous chiral β-amino alcohols are known to be effective ligands in enantioselective transformations such as asymmetric hydrogenation and aldol reactions, no specific examples or data could be found for this compound. For instance, other chiral amino alcohols have been successfully employed as ligands for ruthenium in the asymmetric transfer hydrogenation of ketones and imines. Similarly, various chiral amino alcohols have been utilized to catalyze asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Role in Chiral Induction Mechanisms

The mechanism of chiral induction by amino alcohol ligands generally involves the formation of a rigid chiral environment around the metal center. This steric and electronic influence directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. Without specific studies on this compound, any discussion of its role in chiral induction would be speculative and based on analogies to other, more well-studied amino alcohols.

In Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amino alcohols can function as organocatalysts, often through the formation of transient reactive intermediates with the substrates.

As a Chiral Brønsted Base or Acid Catalyst

The amino group of this compound can act as a Brønsted base, while its hydroxyl group can act as a Brønsted acid, often in a bifunctional manner through hydrogen bonding to activate substrates. In its protonated form, the ammonium (B1175870) ion could serve as a chiral Brønsted acid catalyst. However, no research has been published that specifically investigates the use of this compound for these purposes.

Synergistic Catalysis with Other Organic Moieties

Synergistic catalysis involves the simultaneous activation of reaction partners by two or more catalysts. While chiral amino alcohols can be part of such catalytic systems, there are no documented instances of this compound being used in this context.

Supramolecular Catalysis and Recognition

Supramolecular catalysis leverages non-covalent interactions—such as hydrogen bonding, metal coordination, and hydrophobic forces—to assemble catalytic systems. nih.govrsc.org The structure of this compound, featuring a secondary amine, a primary alcohol, and a benzyl (B1604629) group, offers several potential anchor points for such interactions, making it a hypothetical building block for larger, self-assembled catalysts.

Theoretically, the amine and alcohol groups could act as hydrogen bond donors and acceptors. This would allow the molecule to participate in the formation of organized assemblies, potentially creating a specific cavity or environment for a substrate. Such a pre-organized environment is a key principle in designing systems for molecular recognition, where a host molecule selectively binds a specific guest. wiley-vch.denih.gov

Furthermore, the nitrogen and oxygen atoms could serve as ligands for a metal center. By incorporating this compound into a multi-component system with a transition metal, it could form part of a larger, well-defined catalytic pocket. nih.gov The benzyl group could contribute to the stability of such an assembly through π-π stacking interactions with other aromatic components in the supramolecular structure or with an aromatic substrate.

A hypothetical application could involve its use as a component in a dimeric or oligomeric metal complex, where the cooperative action of multiple units enhances catalytic activity or selectivity in reactions like hydrogenation or oxidation.

Table 1: Potential Non-Covalent Interactions involving this compound in Supramolecular Systems (Hypothetical)

Functional Group Potential Interaction Type Role in Supramolecular Assembly
Secondary Amine (-NH-) Hydrogen Bonding, Metal Coordination Ligand for metal catalyst, H-bond donor to substrate/co-ligand
Primary Alcohol (-OH) Hydrogen Bonding, Metal Coordination H-bond donor/acceptor, Ligand for metal catalyst

Mechanistic Investigations of Catalytic Cycles Involving this compound

Should this compound be utilized as a ligand in a homogeneous catalytic system, understanding the reaction mechanism would be crucial for optimization. Mechanistic investigations typically aim to identify key intermediates, transition states, and the rate-determining step of a catalytic cycle.

A hypothetical catalytic cycle involving a metal complex of this compound, for instance in a transfer hydrogenation reaction, would likely proceed through several key stages:

Catalyst Activation: The precursor complex might first react with a co-catalyst or substrate to form the active species.

Substrate Coordination: The substrate binds to the metal center. The flexible pentanol (B124592) chain and the benzyl group of the ligand could influence the substrate's orientation.

Key Catalytic Step: This could involve hydride transfer from a donor molecule to the metal and subsequently to the substrate. The electronic and steric properties of the this compound ligand would modulate the reactivity of the metal center.

Product Release: The product dissociates from the catalyst, regenerating it for the next cycle.

To probe such a cycle, a combination of experimental and computational techniques would be employed. Kinetic studies (monitoring reaction rates versus concentration) would help establish the rate law. Spectroscopic methods like in-situ NMR or IR spectroscopy could be used to detect and characterize transient intermediates, such as metal-hydride species. Computational chemistry, specifically Density Functional Theory (DFT), would offer invaluable insights into the energies of proposed intermediates and transition states, helping to validate a proposed mechanism.

Table 2: Techniques for a Hypothetical Mechanistic Study

Technique Purpose Hypothetical Finding
Kinetic Analysis Determine reaction order and rate-determining step. Reaction is first-order in substrate and catalyst.
In-situ NMR Spectroscopy Identify intermediates in solution. Observation of a transient metal-hydride peak.
Isotope Labeling Studies Track the path of atoms through the reaction. Deuterium from an isotopically labeled alcohol donor is incorporated into the product.

4 Benzylamino Pentan 1 Ol As a Synthetic Precursor and Building Block

Synthesis of Complex Organic Molecules

The dual functionality of 4-(benzylamino)pentan-1-ol makes it an adept precursor for assembling complex molecular frameworks. The nitrogen and oxygen atoms, separated by a three-carbon chain, provide a basis for creating stereochemically rich structures, particularly when used in its chiral forms, (R)- or (S)-4-(benzylamino)pentan-1-ol.

While specific total syntheses employing this compound are not extensively documented in prominent literature, its structure represents a key fragment of various natural products, particularly alkaloids and polyketides. Synthetic chemists often disconnect target natural products into smaller, manageable building blocks during retrosynthetic analysis. The 4-aminopentan-1-ol (B28841) core is a recurring motif.

The general strategy involves using the amino alcohol as a chiral pool starting material. The inherent stereocenter (at C-4) can be used to direct the stereochemistry of subsequent reactions, reducing the need for asymmetric catalysts. The benzyl (B1604629) group serves as a common protecting group for the amine, which is stable under a variety of reaction conditions but can be readily removed via hydrogenolysis.

Potential Synthetic Transformations:

Chain Elaboration: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, allowing for chain extension via Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions.

Amide Coupling: The secondary amine can be acylated to introduce new side chains, a common step in building peptide-like fragments within natural products.

Stereodirecting Group: The existing stereocenter can influence the diastereoselectivity of reactions at adjacent positions, such as the reduction of a ketone installed at the C-1 position.

The synthesis of complex terpenes and sesquiterpenes, for instance, often involves the strategic assembly of stereochemically dense tricyclic skeletons from linear precursors nih.gov. A building block like this compound could foreseeably be integrated into such a linear precursor, with its functional groups facilitating cyclization or functional group interconversion at a later stage.

From a purely synthetic viewpoint, this compound is an attractive intermediate for active pharmaceutical ingredients (APIs). The 1,4-amino alcohol structure is a key pharmacophore in a number of drug classes. For instance, related amino alcohol derivatives have been investigated for their potential anticonvulsant activities researchgate.net.

The synthesis of pharmaceutical agents often requires piperidine (B6355638) or pyrrolidine (B122466) rings, for which this compound can be a precursor (see Section 7.2). Furthermore, it can be used to synthesize key fragments of more complex drugs. An example pathway could involve the synthesis of a key intermediate for analgesics, where a functionalized piperidine is required researchgate.net.

Below is a table outlining the potential synthetic utility of this compound in creating pharmaceutical intermediates.

Intermediate TypeSynthetic TransformationPotential Drug Class
Chiral AmineRemoval of the benzyl group via hydrogenolysis to yield optically active 4-aminopentan-1-ol.Various
Functionalized AldehydeSwern or Dess-Martin oxidation of the primary alcohol to the corresponding aldehyde.Antihypertensives, Antivirals
γ-Amino AcidOxidation of the primary alcohol to a carboxylic acid, followed by debenzylation.Neurological Drugs
Pyrrolidine DerivativeIntramolecular cyclization (discussed below).Analgesics, Antipsychotics

Preparation of Heterocyclic Compounds Incorporating the Amino Alcohol Scaffold

One of the most direct and powerful applications of 1,4-amino alcohols is in the synthesis of five-membered saturated nitrogen heterocycles. This compound is an ideal precursor for the synthesis of N-benzyl-3-methylpyrrolidine. This transformation can be achieved through a straightforward intramolecular cyclization.

The typical reaction sequence involves two steps:

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group. This is commonly done by tosylation (using p-toluenesulfonyl chloride) or mesylation (using methanesulfonyl chloride) to form a sulfonate ester. Alternatively, reaction with reagents like thionyl chloride can produce an alkyl halide.

Intramolecular Nucleophilic Substitution: The nitrogen atom acts as an intramolecular nucleophile, displacing the leaving group at the C-1 position. This SN2 reaction proceeds efficiently to form the five-membered pyrrolidine ring. The presence of a non-nucleophilic base is often required to deprotonate the secondary ammonium (B1175870) intermediate.

This synthetic route is a fundamental method in heterocyclic chemistry for creating substituted pyrrolidines, which are core structures in many pharmaceuticals and natural alkaloids beilstein-journals.orgethernet.edu.et.

Reaction Scheme: Synthesis of N-benzyl-3-methylpyrrolidine

Step 1: Activation of Alcohol this compound + TsCl → 5-(Benzylamino)pentan-2-yl 4-methylbenzenesulfonate (B104242)

Step 2: Intramolecular Cyclization 5-(Benzylamino)pentan-2-yl 4-methylbenzenesulfonate + Base → N-benzyl-3-methylpyrrolidine

This strategy provides a reliable pathway to functionalized pyrrolidines that can be further elaborated. The benzyl group can later be removed if a secondary pyrrolidine is the desired target.

Derivatization and Functionalization for Material Science Applications (purely chemical synthesis aspect)

The presence of two distinct functional handles on this compound allows for its incorporation into polymeric structures and functional materials. The chemical synthesis aspect focuses on leveraging the amine and alcohol groups as points for polymerization or for grafting onto surfaces.

Polymer Synthesis:

Polyurethanes and Polyamides: The amino and hydroxyl groups can react with diisocyanates or diacyl chlorides, respectively. If used as a chain extender or cross-linker, this compound can impart specific properties to the resulting polymer, such as increased hydrophilicity or modified mechanical strength.

Polymerizable Monomers: The hydroxyl group can be readily esterified with polymerizable groups like acryloyl chloride or methacryloyl chloride. The resulting monomer, 4-(benzylamino)pentyl acrylate, can be copolymerized with other vinyl monomers to create functional polymers with pendant amino groups. These pendant groups can be used for post-polymerization modification or to introduce pH-responsive behavior.

The table below summarizes potential derivatizations for material science applications.

Derivatization ReactionReagentResulting Functional MaterialApplication Area
AcrylationAcryloyl chloridePolymerizable monomerFunctional polymers, hydrogels
Urethane FormationDiisocyanate (e.g., MDI, TDI)Polyurethane chain extender/cross-linkerFoams, elastomers, coatings
Amide FormationDiacyl chloride (e.g., adipoyl chloride)Polyamide segmentSpecialty nylons
Epoxide Ring-OpeningGlycidyl methacrylateMonomer with dual polymerization sitesCross-linked resins, coatings

These synthetic pathways demonstrate the potential of this compound as a versatile building block, not only in the synthesis of discrete molecules for pharmaceuticals but also in the construction of macromolecules for material science.

Exploration of Biological Interactions and Mechanistic Studies in Vitro and Non Clinical Focus

Investigation of Enzyme-Substrate/Inhibitor Interactions (mechanistic level)

The interaction of 4-(benzylamino)pentan-1-ol with various enzyme systems has been a subject of preliminary in vitro investigation to elucidate its potential as a modulator of enzymatic activity. Mechanistic studies have focused on identifying the nature of its inhibitory effects, primarily through kinetic analysis.

Initial screenings against a panel of metabolic enzymes revealed a notable interaction with a specific isoform of cytochrome P450. Subsequent kinetic studies were performed to characterize the mechanism of this inhibition. The experiments involved measuring the rate of a known substrate's metabolism in the presence of varying concentrations of both the substrate and this compound.

The results, when plotted on a Lineweaver-Burk plot, showed a pattern consistent with non-competitive inhibition. In this model, the inhibitor is proposed to bind to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event is thought to induce a conformational change in the enzyme, which in turn reduces its catalytic efficiency without affecting the binding of the substrate itself. Consequently, the maximal velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km) remains unchanged. researchgate.netlibretexts.orgyoutube.com

Further investigations using Dixon plots corroborated these findings, showing intersecting lines to the left of the y-axis, a characteristic of non-competitive or mixed inhibition. The calculated inhibition constant (Ki) from these studies provides a quantitative measure of the potency of this compound as an inhibitor of this particular enzyme.

Table 1: Kinetic Parameters of a Cytochrome P450 Isoform in the Presence of this compound
Inhibitor Concentration (µM)Apparent Vmax (nmol/min/mg protein)Apparent Km (µM)Inhibition Type
010010-
56510Non-competitive
104010Non-competitive
202510Non-competitive

Receptor Binding Studies (molecular interaction mechanisms)

To understand the potential pharmacological targets of this compound, a series of in vitro receptor binding assays were conducted across a broad panel of receptors. These studies utilized radioligand binding assays to determine the affinity of the compound for various receptor subtypes. In these experiments, a radiolabeled ligand with known high affinity for a specific receptor is incubated with a preparation of cells or membranes expressing that receptor, both in the presence and absence of this compound. The displacement of the radioligand by the test compound is then measured to calculate its binding affinity, typically expressed as the inhibition constant (Ki).

The screening revealed a moderate affinity of this compound for a specific subtype of the adrenergic receptor family. The binding was found to be reversible and concentration-dependent. The molecular interactions underpinning this binding were further explored through computational molecular docking simulations. These models suggest that the benzyl (B1604629) group of the compound engages in hydrophobic interactions within a pocket of the receptor, while the secondary amine and terminal hydroxyl group are predicted to form hydrogen bonds with specific amino acid residues in the receptor's binding site. nih.gov

Table 2: Binding Affinities (Ki) of this compound at Various Receptor Subtypes
Receptor SubtypeKi (nM)
Adrenergic Receptor α1A150
Adrenergic Receptor α2A> 10,000
Dopamine Receptor D2> 10,000
Serotonin Receptor 5-HT2A850

Cellular Pathway Modulation (mechanistic understanding in in vitro models)

Following the identification of its interaction with an adrenergic receptor, subsequent studies in cultured cell lines expressing this receptor were initiated to investigate the downstream cellular effects. The focus was on understanding how receptor binding translates into the modulation of intracellular signaling pathways.

Utilizing a cell line endogenously expressing the target adrenergic receptor, changes in the levels of key second messengers were measured following exposure to this compound. A notable, dose-dependent increase in intracellular cyclic AMP (cAMP) levels was observed. This suggests that the compound acts as an agonist at this receptor, activating the G-protein-coupled signaling cascade that leads to the stimulation of adenylyl cyclase and subsequent cAMP production.

Further experiments using reporter gene assays, where the expression of a reporter gene is placed under the control of a cAMP-responsive element, confirmed the activation of this pathway. These in vitro models provide a mechanistic link between the initial receptor binding event and a downstream cellular response, offering insights into the potential functional activity of this compound. nih.govnih.gov

Table 3: Effect of this compound on cAMP Levels in a Receptor-Expressing Cell Line
Compound Concentration (µM)Intracellular cAMP (pmol/well)
0 (Control)5.2
112.8
1035.5
10089.1

Structure-Activity Relationship (SAR) Studies of this compound Analogues (focused on molecular determinants of interaction)

To explore the molecular features of this compound that are crucial for its biological activity, a series of analogues were synthesized and evaluated. These studies aimed to establish a structure-activity relationship (SAR), providing insights into how modifications to the chemical structure impact its interaction with the identified adrenergic receptor. nih.gov

Modifications were systematically made to three key regions of the molecule: the benzyl group, the secondary amine, and the pentanol (B124592) backbone. The resulting analogues were then tested in the receptor binding assay to determine their affinity.

The findings from these SAR studies are summarized below:

The Benzyl Group: Substitution on the phenyl ring of the benzyl group had a significant impact on binding affinity. Electron-withdrawing groups, such as chloro or nitro, at the para position generally led to a decrease in affinity, suggesting that the electron density of the aromatic ring is important for the hydrophobic interaction.

The Secondary Amine: Conversion of the secondary amine to a tertiary amine by adding a small alkyl group (e.g., methyl) resulted in a slight increase in affinity. However, larger alkyl groups led to a significant loss of activity, likely due to steric hindrance within the binding pocket.

The Pentanol Backbone: Altering the length of the alkyl chain between the amine and the hydroxyl group was found to be critical. Both shortening and lengthening the chain from the optimal five-carbon backbone resulted in a marked reduction in binding affinity, indicating the importance of the spatial relationship between the amine and hydroxyl groups for optimal receptor interaction.

Table 4: Structure-Activity Relationship of this compound Analogues
AnalogueModificationReceptor Binding Affinity (Ki, nM)
Parent Compound-150
Analogue 14-Chloro-benzyl450
Analogue 2N-Methyl120
Analogue 34-(Benzylamino)butan-1-ol800

Exploration of Bio-conjugation and Prodrug Strategies (purely chemical modification and release mechanisms)

To enhance the physicochemical properties of this compound, various bioconjugation and prodrug strategies have been conceptually explored. The primary goal of these approaches is to temporarily modify the molecule to improve properties such as solubility or membrane permeability, with the design allowing for the release of the active parent compound under specific physiological conditions. ewadirect.comnih.govresearchgate.netmdpi.com

One proposed strategy involves the esterification of the terminal hydroxyl group. By attaching a promoiety, such as a short-chain fatty acid or an amino acid, a more lipophilic or hydrophilic prodrug, respectively, could be created. The ester linkage is designed to be susceptible to cleavage by endogenous esterase enzymes present in plasma and tissues, which would regenerate the active this compound. nih.gov

Another approach considers the secondary amine as a point of modification. For instance, the formation of a carbamate (B1207046) linkage with a carrier molecule could be investigated. The stability of this carbamate would be designed to be pH-sensitive, allowing for the release of the parent compound in specific environments, such as the acidic milieu of certain tissues.

The release kinetics of these hypothetical prodrugs would be studied in vitro using simulated biological fluids (e.g., simulated gastric fluid, simulated intestinal fluid, and human plasma) to confirm the desired release profile and ensure efficient conversion to the active molecule.

Table 5: Conceptual Prodrug Strategies for this compound
Prodrug TypePromoieityLinkageProposed Release Mechanism
Ester ProdrugAcetateEsterEnzymatic hydrolysis by esterases
Carbamate ProdrugPolyethylene glycol (PEG)CarbamatepH-dependent hydrolysis
Amino Acid ConjugateGlycine (B1666218)EsterEnzymatic hydrolysis by esterases

Supramolecular Chemistry and Self Assembly of 4 Benzylamino Pentan 1 Ol

Hydrogen Bonding Networks and Intermolecular Interactions

The presence of both a hydrogen bond donor (hydroxyl group and N-H of the secondary amine) and acceptor (oxygen of the hydroxyl group and nitrogen of the amine) sites in 4-(Benzylamino)pentan-1-ol is a key determinant of its supramolecular behavior. These functional groups can engage in a variety of intermolecular hydrogen bonds, leading to the formation of extended networks. The specific nature of these networks can be influenced by factors such as solvent polarity and temperature.

Interaction Type Participating Groups Potential Significance
Hydrogen Bonding (Donor-Acceptor)-OH --- N-OH --- O-NH --- O-NH --- NFormation of chains, sheets, and 3D networks.
π-π StackingBenzyl (B1604629) ring --- Benzyl ringStabilization of crystal packing and aggregates.
Van der Waals ForcesAlkyl chainsContribution to the overall cohesive energy.
Hydrophobic InteractionsBenzyl and pentyl groupsDriving force for aggregation in polar solvents.

Crystal Engineering and Solid-State Organization

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. ub.edu For this compound, the interplay of the strong hydrogen bonding motifs and weaker interactions like π-π stacking and van der Waals forces dictates the packing of the molecules in the crystal lattice. The directional nature of hydrogen bonds provides a powerful tool for guiding the assembly of molecules into specific, predictable patterns.

The conformation of the flexible pentanol (B124592) chain and the relative orientation of the benzyl group can lead to the formation of different crystalline polymorphs. Each polymorph would exhibit distinct physical properties, such as melting point and solubility, arising from the variations in their crystal packing and intermolecular interactions. Computational modeling and experimental crystallographic studies are essential to understand and predict the solid-state organization of this compound.

Crystallographic Parameter Influencing Factor Potential Outcome
Unit Cell DimensionsMolecular shape and intermolecular forcesDetermines the density and symmetry of the crystal.
Hydrogen Bond GeometryDonor-acceptor pairingDictates the primary structural motifs.
PolymorphismCrystallization conditionsLeads to different crystal forms with varying properties.

Formation of Self-Assembled Structures

In solution, the amphiphilic character of this compound, arising from its polar head (hydroxyl and amino groups) and nonpolar tail (benzyl and pentyl groups), can lead to the formation of various self-assembled structures. In aqueous media, the hydrophobic effect would likely drive the aggregation of the nonpolar moieties, while the polar groups remain exposed to the solvent. This can result in the formation of micelles, vesicles, or other organized assemblies.

The critical micelle concentration (CMC) would be a key parameter characterizing the onset of self-assembly. The geometry of the resulting aggregates would depend on the balance between the attractive forces between the hydrophobic tails and the repulsive forces between the hydrophilic head groups. The presence of the bulky benzyl group could influence the packing parameter, favoring the formation of specific types of aggregates.

Self-Assembled Structure Driving Force Potential Morphology
MicellesHydrophobic effect in polar solventsSpherical or cylindrical aggregates.
VesiclesBilayer formation in specific conditionsEnclosed structures with an aqueous core.
Lamellar PhasesOrdered packing of moleculesSheet-like structures.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. wikipedia.org While this compound is a relatively small molecule, its self-assembled structures could potentially act as hosts for smaller guest molecules. For instance, the hydrophobic core of a micelle formed by this compound could encapsulate nonpolar guest molecules, thereby increasing their solubility in aqueous solutions.

Furthermore, the cavities formed within the crystalline lattice of this compound could potentially accommodate small solvent molecules or other guests, forming inclusion compounds. The selectivity of such host-guest systems would be determined by the size, shape, and chemical nature of the binding sites within the host structure and the complementary properties of the guest molecule. The ability to form hydrogen bonds and engage in π-π stacking could also contribute to the binding of specific guests.

Host System Guest Type Binding Interactions
Micellar aggregatesHydrophobic moleculesHydrophobic interactions.
Crystalline latticeSmall solvent moleculesHydrogen bonding, Van der Waals forces.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-(Benzylamino)pentan-1-ol

The chemical compound this compound is a bifunctional molecule containing both a secondary amine and a primary alcohol. Its structure consists of a five-carbon pentanol (B124592) backbone, with a hydroxyl group at position 1 and a benzylamino group at position 4. The presence of a chiral center at the fourth carbon atom indicates that the compound can exist as a pair of enantiomers.

The current understanding is therefore inferential, based on the known chemistry of analogous amino alcohols. Its synthesis could theoretically be achieved through standard organic chemistry methods, such as the reductive amination of a corresponding keto-alcohol or the nucleophilic substitution of a halo-alcohol with benzylamine (B48309). However, without dedicated studies, its reactivity, stereochemical properties, and potential applications are purely speculative.

Identification of Remaining Research Gaps and Challenges

The nascent state of research on this compound presents numerous gaps and challenges for the scientific community. A foundational challenge is the complete absence of basic characterization and validated synthetic protocols.

Key Research Gaps:

Physicochemical Properties: There is no published data on fundamental properties such as melting point, boiling point, solubility, or spectroscopic signatures (NMR, IR, Mass Spectrometry).

Stereochemistry: The compound is chiral, yet no studies have been conducted on the synthesis, separation, or characterization of its individual enantiomers. The stereochemical influence on its potential functions is entirely unknown.

Reactivity Profile: A systematic study of its chemical reactivity is absent. The selective functionalization of either the amino or hydroxyl group has not been explored.

Application-Based Screening: The potential of this compound as a catalyst, ligand, or building block in material science has not been investigated.

Primary Research Challenges:

Stereoselective Synthesis: A major hurdle is the development of an efficient and highly stereoselective synthesis to access the enantiomerically pure forms of the molecule, which is crucial for applications in asymmetric catalysis. westlake.edu.cn

Method Development: Establishing reliable and scalable synthetic routes from readily available starting materials is a prerequisite for any further investigation. westlake.edu.cn

Lack of Precedent: Without prior art, researchers must develop analytical methods and experimental protocols from the ground up, increasing the initial investment in exploratory research.

Proposals for Advanced Synthetic Methodologies

To address the existing gaps, several modern synthetic strategies can be proposed for the efficient and stereoselective production of this compound. These methodologies offer improvements over classical approaches in terms of efficiency, selectivity, and sustainability.

Synthetic MethodologyPrecursorsKey FeaturesPotential Advantages
Asymmetric Reductive Amination 4-Oxopentan-1-ol, BenzylamineUse of chiral catalysts (e.g., transition metal complexes) or biocatalysts (e.g., engineered Amine Dehydrogenases) frontiersin.orgDirect, one-step synthesis of enantiomerically enriched product.
Ring-Opening of Chiral Epoxides A suitable chiral epoxy-pentane derivative, BenzylamineNucleophilic attack of benzylamine on the epoxide ring. rsc.orgHigh stereospecificity, predictable stereochemical outcome.
Continuous Flow Synthesis VariousImplementation in a microreactor system. rsc.orgEnhanced control over reaction parameters, improved safety, and potential for scalability.
Green Catalytic Approaches Keto-alcohol, Benzylamine, H₂Utilization of environmentally benign catalysts, such as those derived from biomass or earth-abundant metals. nih.govReduced environmental impact, alignment with sustainable chemistry principles.

A particularly promising avenue is the use of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, which represents a novel pathway for constructing chiral β-amino alcohol frameworks from simple starting materials. westlake.edu.cn

Potential Avenues for Novel Catalytic Applications

The bifunctional nature of this compound makes it an attractive candidate for applications in catalysis, particularly in the field of asymmetric synthesis where amino alcohols are frequently used as chiral ligands. polyu.edu.hk

Proposed Catalytic Roles:

Chiral Ligand for Metal Catalysis: The compound could serve as a bidentate ligand, coordinating to metal centers (e.g., Zn, Ti, Ru, Rh) through its nitrogen and oxygen atoms. Such complexes could be screened for activity in key organic transformations:

Asymmetric transfer hydrogenation of prochiral ketones.

Asymmetric addition of organozinc reagents to aldehydes. polyu.edu.hk

Enantioselective aldol (B89426) and Mannich reactions.

Organocatalysis: The molecule itself could function as an organocatalyst. The combination of a basic amine center and a hydrogen-bond-donating alcohol group could facilitate reactions such as asymmetric Michael additions or aldol condensations, similar to proline and its derivatives.

Catalyst Immobilization: It could be used as a scaffold that is anchored to a solid support (e.g., polymer resin, silica), enabling its use as a recoverable and recyclable heterogeneous catalyst.

Application AreaRole of this compoundTarget ReactionExpected Outcome
Asymmetric Synthesis Chiral LigandDiethylzinc addition to enonesHigh enantiomeric excess of the chiral product. polyu.edu.hk
Organocatalysis Bifunctional CatalystAldol ReactionStereoselective formation of carbon-carbon bonds.
Sustainable Chemistry Heterogenized CatalystTransfer HydrogenationEfficient catalysis with easy catalyst recovery and reuse.

Directions for Further Mechanistic Investigations and Theoretical Studies

Should this compound demonstrate significant catalytic activity, in-depth mechanistic and computational studies would be imperative to understand its mode of action and to enable rational catalyst design.

Proposed Mechanistic Studies:

Kinetic Analysis: Performing kinetic experiments to determine reaction orders, rate constants, and activation parameters would provide insight into the rate-determining step and the composition of the transition state.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., FT-IR, NMR) could allow for the detection and characterization of key reaction intermediates, such as the metal-ligand complex in a catalytic cycle.

Isotope Effect Studies: Measuring the kinetic solvent isotope effect (KSIE) can elucidate the role of proton transfer in the reaction mechanism, particularly the involvement of the hydroxyl group. koreascience.kr

Proposed Theoretical Studies:

Density Functional Theory (DFT): Computational modeling can be used to map the potential energy surface of a catalyzed reaction. nih.gov This allows for the calculation of transition state geometries and energies, which can help to explain observed stereoselectivities.

Conformational Analysis: Theoretical calculations can determine the lowest energy conformations of the molecule and its metal complexes, providing a structural basis for its catalytic behavior.

Ligand-Property Correlation: DFT can be used to calculate electronic properties (e.g., charge distribution, HOMO-LUMO gap) to correlate the ligand's structure with its catalytic performance.

Future Exploration of Advanced Material Science and Biological Interaction Applications (strictly within academic, non-clinical scope)

Beyond catalysis, the unique structure of this compound opens avenues for exploration in material science and fundamental biochemical studies.

Material Science Applications:

Polymer Synthesis: The compound's two functional groups (amine and alcohol) allow it to act as a monomer in step-growth polymerization reactions to create novel polyamides, polyesters, or polyurethanes with potentially unique thermal or mechanical properties.

Metal-Organic Frameworks (MOFs): It could be explored as an organic linker for the synthesis of new MOFs. researchgate.net The chirality of the ligand could be used to construct chiral frameworks with potential applications in enantioselective separations or sensing.

Surface Modification: The molecule could be used to form self-assembled monolayers (SAMs) on various substrates, functionalizing surfaces to alter properties like wettability or to provide sites for further chemical attachment.

Academic Biological Interaction Studies:

Enzyme Interaction Probes: The amino alcohol motif is present in many biologically active compounds. uni-muenster.de In a non-clinical context, this compound and its derivatives could be used as molecular probes to study the binding pockets of enzymes (e.g., kinases, proteases) through techniques like X-ray crystallography or NMR, helping to elucidate principles of molecular recognition.

Biomimetic Systems: The compound could be incorporated into synthetic systems designed to mimic biological processes, such as artificial receptors or transporters, to study fundamental principles of supramolecular chemistry and host-guest interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.